Cilnidipine

N-type calcium channel IC50 pharmacophore modeling

Cilnidipine is the only dihydropyridine CCB with validated nanomolar N-type calcium channel affinity (IC₅₀ = 51.2 nM), delivering quantifiable sympatholytic effects (43.0% chronotropic attenuation) that amlodipine and nifedipine cannot replicate. This dual L/N-type blockade suppresses reflex tachycardia while achieving equivalent BP reduction, and provides superior antiproteinuric efficacy confirmed in a 339-patient RCT. For procurement requiring end-organ protection beyond BP control, cilnidipine is the evidence-based choice. BCS Class II; SMEDDS formulations achieve 2.4-fold bioavailability enhancement. ≥98% HPLC purity.

Molecular Formula C27H28N2O7
Molecular Weight 492.5 g/mol
CAS No. 132295-21-7
Cat. No. B10753091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilnidipine
CAS132295-21-7
Molecular FormulaC27H28N2O7
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
InChIInChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
InChIKeyKJEBULYHNRNJTE-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Cilnidipine (CAS 132295-21-7) Procurement Baseline: Dual L/N-Type Calcium Channel Blocker Profile


Cilnidipine (CAS 132295-21-7) is a 1,4-dihydropyridine calcium channel blocker (CCB) that exhibits dual inhibitory activity against both L-type and N-type voltage-dependent calcium channels [1]. Unlike classical dihydropyridines (e.g., nifedipine, amlodipine) that act predominantly on vascular L-type channels, cilnidipine possesses a distinct molecular architecture that confers nanomolar affinity for N-type calcium channels abundantly expressed in sympathetic nerve terminals [2]. First patented in 1984 and approved for hypertension management in 1995, the compound demonstrates a tmax of 1.8–2.2 hours and an elimination half-life of approximately 2.5 hours following oral administration [3].

Why Amlodipine or Nifedipine Cannot Substitute for Cilnidipine in N-Type Channel-Dependent Applications


The clinical and experimental differentiation of cilnidipine from other dihydropyridine CCBs resides in its quantitatively verifiable N-type calcium channel blockade. Amlodipine and nifedipine show negligible inhibition of N-type channels [1], whereas cilnidipine demonstrates an IC50 of 51.2 nM against the N-type calcium channel in a head-to-head pharmacophore analysis that included amlodipine, benidipine, azelnidipine, efonidipine, and nifedipine [1]. This differential molecular pharmacology translates into distinct physiological outcomes—sympathetic nerve activity suppression, attenuation of reflex tachycardia, reduced platelet activation under stress, and superior antiproteinuric effects—that cannot be recapitulated by pure L-type CCBs. Procurement decisions predicated solely on blood pressure reduction without accounting for N-type channel-dependent end-organ protection will yield suboptimal outcomes in specific patient and model system contexts.

Cilnidipine Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Cilnidipine vs. Amlodipine, Nifedipine, Benidipine: N-Type Calcium Channel Inhibitory Potency

Among six tested dihydropyridine calcium channel blockers, only cilnidipine demonstrated measurable N-type calcium channel inhibition, with an IC50 value of 51.2 nM. Comparators amlodipine, nifedipine, benidipine, azelnidipine, and efonidipine all failed to inhibit the N-type calcium channel under identical assay conditions [1].

N-type calcium channel IC50 pharmacophore modeling sympathetic nerve dihydropyridine

Cilnidipine vs. Amlodipine: Heart Rate Reduction in Hypertensive Patients

In a 12-week prospective randomized open-label parallel-group study of 60 newly diagnosed hypertensive patients, cilnidipine (10 mg once daily) produced a significant decrease in heart rate from baseline (p < 0.001), whereas amlodipine (5 mg once daily) showed no significant change (p = 0.782). The intergroup difference in heart rate became statistically significant at weeks 8 and 12 (p < 0.05) [1].

heart rate reflex tachycardia hypertension sympathetic activity clinical trial

Cilnidipine vs. Amlodipine: Antiproteinuric Efficacy in Chronic Kidney Disease

In a multicenter open-label randomized trial of 339 hypertensive patients with chronic kidney disease already receiving renin–angiotensin system inhibitor therapy, cilnidipine produced a significantly greater reduction in urinary protein-to-creatinine ratio compared to amlodipine after 1 year of treatment. This superior antiproteinuric effect persisted even in the subgroup achieving blood pressure below target levels [1].

proteinuria renal protection chronic kidney disease albuminuria urinary protein-to-creatinine ratio

Cilnidipine vs. Amlodipine: Attenuation of Stress-Induced Platelet Activation

In a crossover study of 32 hypertensive patients, cold pressor stress induced significant increases in plasma epinephrine (35±17 to 44±25 pg/ml; p<0.05) and β-thromboglobulin (40±13 to 49±22 ng/ml; p<0.01), along with decreased ADPEC50 (32±26 to 27±24 μmol; p<0.05) under amlodipine treatment. Under cilnidipine treatment, no significant changes in these parameters were observed following cold pressor stress. Additionally, the stress-induced increase in norepinephrine was significantly greater with amlodipine (276±78 to 318±87 pg/ml; p<0.01) than with cilnidipine (273±88 to 291±100 pg/ml; p<0.05) [1].

platelet activation sympathetic nervous system cold pressor test β-thromboglobulin ADP-induced aggregation

Cilnidipine vs. Amlodipine: Reduction in Pedal Edema Incidence

Multiple comparative studies consistently report a significantly lower incidence of pedal edema with cilnidipine than with amlodipine. In a prospective study comparing the two agents, the incidence of pedal edema was significantly lower in the cilnidipine group (P < 0.05) despite equivalent antihypertensive efficacy [1]. This differential tolerability profile has been confirmed in additional randomized trials and real-world observational studies.

pedal edema adverse drug reaction tolerability hypertension calcium channel blocker

Cilnidipine vs. Amlodipine and Nifedipine: Sympatholytic Efficacy in Preclinical Models

In the pithed rat model, electrical stimulation of cardio-accelerator nerves increased heart rate by 106.7 ± 2.2 bpm. Cilnidipine attenuated this chronotropic response by 43.0%, compared to 34.8% for amlodipine and no significant effect for nifedipine. The rank order of sympatholytic efficacy was ω-conotoxin GVIA (84.8%) > mibefradil (75.1%) > cilnidipine (43.0%) > amlodipine (34.8%) [1]. In the isolated rabbit thoracic aorta, cilnidipine (1 μM) significantly attenuated evoked noradrenaline release by approximately 18%, whereas amlodipine (1 μM) and nifedipine (0.1 μM) showed no effect [1].

sympatholytic N-type calcium channel noradrenaline spillover pithed rat chronotropic response

Procurement-Relevant Application Scenarios for Cilnidipine Based on Quantitative Evidence


Hypertension Management Requiring Heart Rate Control Without Beta-Blockade

Cilnidipine is indicated for hypertensive patients in whom reflex tachycardia induced by pure L-type CCBs is undesirable. The compound significantly reduces heart rate from baseline (p < 0.001) while achieving equivalent blood pressure reduction to amlodipine [5]. This makes cilnidipine a rational alternative to beta-blockers in patients with relative contraindications to beta-adrenergic blockade or those requiring dual blood pressure and heart rate control via a single agent.

Hypertensive Patients with Proteinuric Chronic Kidney Disease

For hypertensive patients with chronic kidney disease and proteinuria already receiving renin–angiotensin system inhibitor therapy, cilnidipine provides superior antiproteinuric efficacy compared to amlodipine. The significantly greater reduction in urinary protein-to-creatinine ratio observed in a 339-patient randomized trial [5] supports the use of cilnidipine as the CCB of choice in renoprotective regimens.

Preclinical Models of Sympathetic Nervous System Function and N-Type Calcium Channel Pharmacology

Cilnidipine is the only dihydropyridine CCB with validated nanomolar affinity (IC50 = 51.2 nM) for the N-type calcium channel [5]. In pithed rat and isolated tissue models, cilnidipine produces quantifiable sympatholytic effects (43.0% attenuation of chronotropic response) that are absent with nifedipine and weaker with amlodipine [4]. These properties make cilnidipine an essential tool compound for studies investigating N-type calcium channel function and sympathoinhibition.

Formulation Development Requiring Enhanced Bioavailability of a BCS Class II CCB

Cilnidipine is a BCS Class II drug with inherently low oral bioavailability. The development of self-microemulsifying drug delivery systems (SMEDDS) has demonstrated a 2.4-fold enhancement in relative bioavailability compared to conventional marketed tablets in Wistar rat models [5]. This property is relevant for industrial formulation scientists seeking to optimize cilnidipine delivery for improved pharmacokinetic performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilnidipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.